molecular formula C23H25NO4 B6114891 2,4-dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline

2,4-dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline

Cat. No.: B6114891
M. Wt: 379.4 g/mol
InChI Key: GHBFNTLHCKKCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of methoxy groups at the 2 and 4 positions on the aniline ring, as well as a complex substituent at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline can be achieved through a multi-step process involving several key reactions:

    Starting Materials: The synthesis begins with commercially available 2,4-dimethoxyaniline and 3-methoxy-4-phenylmethoxybenzaldehyde.

    Formation of Schiff Base: The first step involves the condensation of 2,4-dimethoxyaniline with 3-methoxy-4-phenylmethoxybenzaldehyde under acidic conditions to form a Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, halogenated, or sulfonated derivatives.

Scientific Research Applications

2,4-Dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxyaniline: A simpler analogue with similar methoxy substitutions but lacking the complex substituent at the nitrogen atom.

    3,4-Dimethoxyphenethylamine: An analogue with methoxy groups on the phenyl ring and an ethylamine substituent.

Uniqueness

2,4-Dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline is unique due to its complex structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,4-dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-25-19-10-11-20(22(14-19)26-2)24-15-18-9-12-21(23(13-18)27-3)28-16-17-7-5-4-6-8-17/h4-14,24H,15-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBFNTLHCKKCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.